4-Bromo-2-ethynyl-1-fluorobenzene

Overview

Description

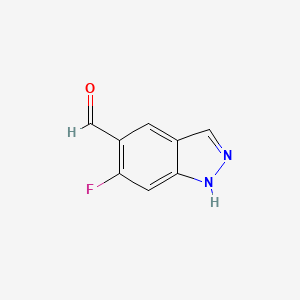

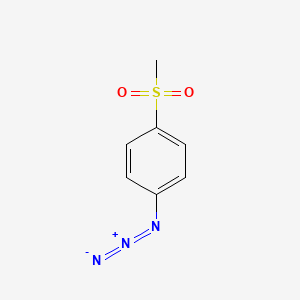

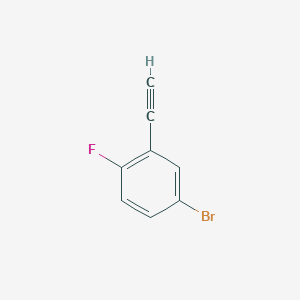

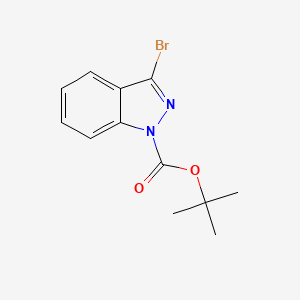

4-Bromo-2-ethynyl-1-fluorobenzene is a chemical compound with the linear formula HC≡CC6H3(Br)F . It has a molecular weight of 199.02 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethynyl-1-fluorobenzene consists of a benzene ring with a bromine atom and a fluorine atom attached to it, and an ethynyl group (HC≡C-) also attached to the benzene ring .Physical And Chemical Properties Analysis

4-Bromo-2-ethynyl-1-fluorobenzene has a melting point of 54-59 °C . It has a density of 1.6±0.1 g/cm^3 and a boiling point of 197.2±30.0 °C at 760 mmHg .Scientific Research Applications

Electrochemical Reactions : The study by Horio et al. (1996) investigated the electrochemical fluorination of aromatic compounds, including halobenzenes, which are closely related to 4-Bromo-2-ethynyl-1-fluorobenzene. This research highlights the significance of electrochemical reactions in producing fluorinated compounds, which are crucial in various industrial applications (Hirohide Horio et al., 1996).

Radiopharmaceuticals : Ermert et al. (2004) explored the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound structurally similar to 4-Bromo-2-ethynyl-1-fluorobenzene. This compound is important for 18F-arylation reactions, which are essential in the development of radiopharmaceuticals for medical imaging (J. Ermert et al., 2004).

Photofragment Spectroscopy : The work by Gu et al. (2001) on the photodissociation of 1-bromo-4-fluorobenzene and related compounds sheds light on the behavior of halogenated benzenes under ultraviolet light. Such studies are important for understanding the fundamental photochemical processes of these compounds (Xi-Bin Gu et al., 2001).

Chemoselectivity in Catalysis : The research by Boyarskiy et al. (2010) discusses the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo and fluoro benzenes. This highlights the applications of 4-Bromo-2-ethynyl-1-fluorobenzene in catalytic processes, particularly in the synthesis of fluorinated benzoic acids (V. Boyarskiy et al., 2010).

Catalyst Development : Sadeghi Erami et al. (2017) investigated the use of heterogeneous recyclable catalysts in Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives. This work demonstrates the potential of compounds like 4-Bromo-2-ethynyl-1-fluorobenzene in developing green catalytic processes (Roghayeh Sadeghi Erami et al., 2017).

Solid-State Structures : Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes. Their findings contribute to our understanding of how such compounds, including 4-Bromo-2-ethynyl-1-fluorobenzene, pack in the solid state and their interactional properties (James M. A. Robinson et al., 1998).

Safety and Hazards

4-Bromo-2-ethynyl-1-fluorobenzene is considered hazardous. It has been associated with risks such as acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-bromo-2-ethynyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXICCZXXOLXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698074 | |

| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethynyl-1-fluorobenzene | |

CAS RN |

657427-46-8 | |

| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)